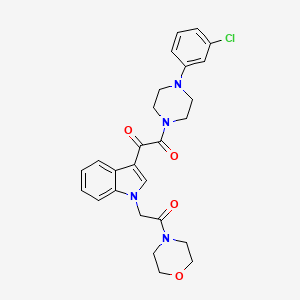![molecular formula C11H9N3O B2761191 5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one CAS No. 41493-62-3](/img/structure/B2761191.png)
5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one is a heterocyclic compound that belongs to the class of triazoloquinolines
Mechanism of Action
Target of Action
The primary target of 5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and is associated with various biological processes, including cell cycle progression, apoptosis, and differentiation .
Mode of Action
This compound interacts with PCAF by binding to its bromodomain . This interaction inhibits the function of PCAF, thereby affecting the acetylation of histones and other proteins . The inhibition of PCAF can lead to changes in gene expression, which can have various downstream effects .
Biochemical Pathways
The inhibition of PCAF by this compound affects the acetylation of histones, which can lead to changes in the structure of chromatin and the regulation of gene expression . This can affect various biochemical pathways, including those involved in cell cycle progression, apoptosis, and differentiation .
Pharmacokinetics
The related compound l-45, a potent triazolophthalazine inhibitor of the pcaf bromodomain, has been studied . Similar to L-45, this compound may also have good bioavailability and pharmacokinetic properties .
Result of Action
The inhibition of PCAF by this compound can lead to changes in gene expression, which can have various effects at the molecular and cellular levels . For example, it can affect cell cycle progression, induce apoptosis, and influence cell differentiation .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have shown significant α-glucosidase inhibition activity, suggesting that 5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one may interact with enzymes such as α-glucosidase .
Cellular Effects
In terms of cellular effects, this compound may influence cell function through its interactions with various biomolecules. For instance, it may impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported yet. Future studies should focus on observing any threshold effects, as well as any toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazino-4-methylquinoline with formic acid, leading to the formation of the triazoloquinoline ring system . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole or quinoline rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted triazoloquinolines.
Scientific Research Applications
5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antiviral and antimicrobial agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.
Materials Science: The compound’s electronic properties make it suitable for use in organic electronics and photonics.
Biological Studies: It is used in studies to understand its interactions with various enzymes and receptors, contributing to the development of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Similar in structure, this compound also exhibits antiviral and antimicrobial properties.
[1,2,4]Triazino[4,3-a]quinoxaline: Another related compound with potential anticancer and antimicrobial activities.
Uniqueness
5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one is unique due to its specific substitution pattern and the presence of the methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
5-methyl-2H-[1,2,4]triazolo[4,3-a]quinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-7-6-10-12-13-11(15)14(10)9-5-3-2-4-8(7)9/h2-6H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUMZLVLKCMKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=O)N2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-N-ethylethanediamide](/img/structure/B2761108.png)
![n-(1-Benzyl-4-cyanopiperidin-4-yl)-5-oxaspiro[2.4]heptane-1-carboxamide](/img/structure/B2761111.png)
![N-(oxan-4-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2761112.png)
![N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)cyclobutanecarboxamide](/img/structure/B2761113.png)

![3-(4-Tert-butylphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2761115.png)

![2,4,5-trimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2761120.png)
![4-[(5-fluoropyrimidin-2-yl)oxy]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B2761126.png)
![2-Fluoro-N-methyl-N-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]benzenesulfonamide](/img/structure/B2761127.png)
![8-(2,5-dimethylphenyl)-3-ethyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2761128.png)



